4-Fluoro-3-methylbenzo[c]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3 |
InChI Key |
VOMVWDNDDMFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C=CC=C2F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 3 Methylbenzo C Isoxazole and Its Analogues
Foundational Cyclization Approaches for Benzo[c]isoxazole Core Construction
Traditional methods for constructing the benzo[c]isoxazole core predominantly rely on the cyclization of ortho-substituted benzene (B151609) precursors. These established techniques have laid the groundwork for the synthesis of a diverse range of benzo[c]isoxazole derivatives.
Intramolecular Cyclization of Ortho-Substituted Benzene Derivatives
The intramolecular cyclization of benzene rings bearing specific substituents at the ortho position is a cornerstone of benzo[c]isoxazole synthesis. This strategy encompasses several key precursor types, each with its own distinct reaction pathway.
o-Acylphenylhydroxylamines: The spontaneous cyclization of o-acylphenylhydroxylamines represents a direct and efficient route to the benzo[c]isoxazole core. chemicalbook.com This transformation proceeds readily due to the proximate and reactive nature of the acyl and hydroxylamine (B1172632) functionalities.
2-Nitroacylbenzenes: Another classical approach involves the reduction of 2-nitroacylbenzenes. chemicalbook.com This can be achieved through methods such as indium-mediated heterocyclization or reduction with stannous chloride, which facilitates the subsequent cyclization to form the desired bicyclic system. chemicalbook.com
2-Acylarylazides: The Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides offers a versatile pathway to benzo[c]isoxazoles. chemicalbook.com This method leverages the reactivity of the azide (B81097) group to initiate the ring-closing cascade. A notable example is the non-catalytic thermolysis of 2-azidobenzophenones in dry xylene, which can produce 3-phenylbenzo[c]isoxazoles in quantitative yields. researchgate.net
Thermolytic and Mechanistically Driven Catalytic Cyclizations
Thermolytic and catalytic cyclizations provide powerful tools for the synthesis of the benzo[c]isoxazole scaffold. Thermal methods often involve high temperatures to induce ring closure, as seen in the thermolysis of 2-azidoaryl ketones. researchgate.net While effective, these conditions can sometimes be harsh.
Catalytic approaches, on the other hand, can offer milder reaction conditions and improved yields. For instance, the use of iron(II) bromide has been shown to catalyze the cyclization of 2-azidoaryl ketones, significantly increasing the yield of the corresponding benzo[c]isoxazoles. researchgate.net More recent advancements include the development of hypervalent iodine(III) species as catalysts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, providing an efficient route to fused isoxazole (B147169) derivatives. mdpi.comnih.gov
Contemporary and Innovative Synthetic Strategies
Modern organic synthesis has introduced a range of innovative and highly efficient methods for the construction of the benzo[c]isoxazole ring system and its isoxazole analogues. These contemporary strategies often provide greater control over the reaction and allow for the synthesis of more complex and highly substituted derivatives.
[3+2] Cycloaddition Reactions (e.g., Nitrile Oxides with Alkyne and Alkene Dipolarophiles)
The [3+2] cycloaddition reaction, particularly involving nitrile oxides as 1,3-dipoles, stands out as a powerful and versatile method for synthesizing the isoxazole core. researchgate.netresearchgate.net This approach allows for the direct formation of the five-membered isoxazole ring through the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. researchgate.net
A notable application of this methodology is the reaction of in situ generated nitrile oxides with arynes, which provides a direct route to functionalized benzo[c]isoxazoles under mild conditions. nih.gov This three-component reaction has been successfully employed with both electron-rich and electron-poor aryne precursors. nih.gov The reaction of nitrile oxides with alkynes and alkenes is a cornerstone for producing isoxazoles and isoxazolines, respectively. researchgate.netresearchgate.netnih.gov The versatility of this reaction is further enhanced by the ability to generate nitrile oxides from various precursors, including aldoximes and hydroximoyl chlorides. nih.govnsf.gov
Table 1: Examples of [3+2] Cycloaddition Reactions for Isoxazole Synthesis
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Nitrile Oxide (from Chlorooxime) | Aryne (from o-(trimethylsilyl)aryl triflate) | Fluoride (B91410) ion | Substituted Benzo[c]isoxazole | nih.gov |
| Nitrile Oxide (from Hydroximoyl chloride) | Resin-bound Alkyne/Alkene | Triethylamine | Resin-bound Isoxazole/Isoxazoline | nih.gov |
| Nitrile Oxide (from Diazocarbonyl compound) | Ethyl propiolate | tert-Butyl nitrite (B80452) | Isoxazole | nsf.gov |
| 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA, Water/Methanol | 3,4,5-Trisubstituted Isoxazole | nih.gov |
Regioselective and Stereoselective Control in Cycloaddition Processes
Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry, particularly in the construction of complex molecules. In the context of [3+2] cycloaddition reactions for isoxazole synthesis, controlling the orientation and stereochemical outcome of the reaction is paramount for accessing specific isomers. youtube.comyoutube.com
Recent studies have focused on understanding and controlling these factors. For instance, theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to investigate the mechanism, regioselectivity, and stereoselectivity of [3+2] cycloaddition reactions between nitrones and dipolarophiles. nih.gov Experimental approaches have also demonstrated excellent regio- and diastereoselectivities in the 1,3-dipolar cycloadditions of β-fluoroalkyl vinylsulfones and nitrile oxides. researchgate.net Furthermore, organocatalytic asymmetric [3+2] cycloaddition reactions have been developed to produce highly functionalized and enantiomerically enriched isoxazole derivatives. researchgate.net
In Situ Generation of Reactive Dipoles and Intermediates
Many of the reactive species involved in [3+2] cycloaddition reactions, such as nitrile oxides, are unstable and are therefore generated in situ. researchgate.netnsf.gov This strategy avoids the isolation of potentially hazardous intermediates and allows for their immediate use in the subsequent cycloaddition step.
A variety of methods have been developed for the in situ generation of nitrile oxides. These include the dehydrohalogenation of hydroximoyl chlorides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. nsf.govresearchgate.net For example, nitrile oxides can be generated from chlorooximes using a fluoride anion, which can also induce the formation of the aryne dipolarophile in a one-pot reaction. nih.gov Another innovative approach involves the use of copper carbene and tert-butyl nitrite to generate nitrile oxides in situ for the synthesis of fully substituted isoxazoles. rsc.org The use of environmentally friendly oxidants like Oxone in conjunction with NaCl has also been reported for the efficient in situ generation of nitrile oxides from aldoximes for subsequent cycloaddition reactions. acs.orgtandfonline.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of benzo[c]isoxazoles has greatly benefited from these advancements. Palladium, copper, and silver catalysts have been extensively employed to facilitate the formation of the isoxazole ring system through various mechanistic pathways.
Palladium-Catalyzed Methodologies (e.g., C-H Activation, Cross-Coupling Transformations)
Palladium-catalyzed reactions, particularly those involving C-H activation and cross-coupling, represent a highly efficient strategy for the synthesis of benzo[c]isoxazoles and their derivatives. These methods offer high atom economy and functional group tolerance.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. researchgate.netthieme-connect.de This approach involves the activation of the C-H bond ortho to the phenoxy group, leading to the simultaneous construction of the C-C and C=N bonds of the isoxazole ring. researchgate.netthieme-connect.de While a direct synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole using this method has not been explicitly reported, the synthesis of structurally related compounds demonstrates its potential. For instance, the reaction of various substituted N-phenoxyacetamides with aldehydes in the presence of a palladium catalyst affords the corresponding benzo[d]isoxazoles in good yields. nih.gov
Another powerful palladium-catalyzed method is the oxylallylation of alkynone oxime ethers with fluorine-containing alkenes. This strategy provides access to structurally diverse gem-difluorinated isoxazole derivatives. nih.gov This approach showcases the versatility of palladium catalysis in incorporating fluorine atoms into the isoxazole scaffold. nih.gov
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| N-phenoxyacetamides, Aldehydes | Pd(OAc)₂, Oxidant | Toluene, 120 °C | 3-Substituted-benzo[d]isoxazoles | 40-85 | nih.gov |
| Alkynone oxime ethers, 3-bromo-3,3-difluoroprop-1-ene | Pd(dba)₂, Ligand | Toluene, 100 °C | gem-Difluorinated isoxazoles | 50-80 | nih.gov |
Table 1: Examples of Palladium-Catalyzed Synthesis of Benzo[d]isoxazole Analogues
Copper-Catalyzed Cycloaddition and Functionalization Strategies
Copper-catalyzed reactions are another cornerstone in the synthesis of isoxazole derivatives. These methods are often cost-effective and exhibit broad substrate scope. Copper-catalyzed cycloaddition reactions, in particular, are widely used for the construction of the isoxazole ring.
A prominent example is the copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes, which provides a rapid and controlled synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, and by extension, can be adapted for isoxazole synthesis. nih.gov The use of copper catalysts facilitates the [3+2] cycloaddition of nitrile oxides with alkynes, a key step in forming the isoxazole ring. While a direct application to this compound is not detailed, the synthesis of various substituted isoxazoles highlights the potential of this methodology. nih.gov
Furthermore, copper-catalyzed C-H fluorination/functionalization sequences have been developed, enabling the transformation of benzylic C-H bonds into diverse functional groups, including the introduction of fluorine. nih.gov This approach could potentially be adapted for the late-stage fluorination of a suitable precursor to afford this compound.
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| Arylnitrile oxides, N-propargylated pyrimidinones | CuI | Microwave | Isoxazole-linked pyranopyrimidinones | 70-90 | nih.gov |
| Organic azides, 1-Iodoalkynes | CuI, TTTA | THF, rt | 5-Iodo-1,2,3-triazoles | up to 98 | nih.gov |
Table 2: Examples of Copper-Catalyzed Synthesis of Isoxazole and Triazole Analogues
Silver-Catalyzed Reaction Systems
Silver catalysis offers a unique platform for the synthesis of fluorinated isoxazoles. Silver-catalyzed cyclization reactions have been shown to be effective in constructing the isoxazole core with concomitant introduction of a fluorine atom.
Research into the silver-catalyzed synthesis of disubstituted fluorinated isoxazoles has demonstrated the feasibility of this approach. While specific details for this compound are not available, the methodology provides a valuable precedent for the synthesis of fluorinated isoxazole rings. nih.gov These reactions often proceed under mild conditions and can be a cost-effective alternative to other transition metal-catalyzed methods. The development of silver-catalyzed cascade cyclization strategies further expands the toolkit for accessing complex heterocyclic structures. nih.gov
| Starting Material | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| Substituted Alkynes | AgNO₃, Fluorinating Agent | Acetonitrile, 60 °C | 4-Fluoro-3,5-disubstituted isoxazoles | 45-65 | nih.gov |
| N-alkenyl-N-aryl-2-aminobenzaldehydes | AgOTf | Toluene, 80 °C | 4-Aminotetrahydrocarbazoles | 60-90 | nih.gov |
Table 3: Examples of Silver-Catalyzed Synthesis of Fluorinated Isoxazoles and Analogues
Metal-Free and Sustainable Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of metal-free and sustainable synthetic methodologies. These approaches aim to reduce the environmental impact of chemical processes by avoiding the use of toxic and expensive heavy metals and by employing greener reaction conditions.
Organocatalytic and Non-Catalytic Thermolytic Protocols
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for the construction of heterocyclic compounds. While specific organocatalytic routes to this compound are not well-documented, the green synthesis of related 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using an agro-waste-based catalyst highlights the potential of this approach. nih.gov
A well-established metal-free method for the synthesis of benzo[c]isoxazoles is the thermolysis of 2-azidoaryl ketones. researchgate.net This reaction proceeds through the intramolecular cyclization of the in situ generated nitrene. For the synthesis of this compound, this would involve the thermolysis of 2-azido-4-fluoro-acetophenone. The reaction is typically carried out in a high-boiling solvent such as xylene or decalin and often provides the product in good yields. researchgate.net The absence of a metal catalyst makes this a clean and straightforward method.
| Starting Material | Conditions | Product | Yield (%) | Reference |
| 2-Azidobenzophenones | Xylene, 135 °C, 1 h | 3-Phenylbenzo[c]isoxazoles | 98-99 | researchgate.net |
| Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | WEOFPA/glycerol, 60 °C | 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | 86-92 | nih.gov |
Table 4: Examples of Metal-Free Synthesis of Benzo[c]isoxazole and Isoxazole Analogues
Microwave-Assisted and Photochemical Synthesis Enhancements
Microwave irradiation and photochemical methods offer significant advantages in terms of reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.
Microwave-assisted synthesis has been successfully applied to the preparation of various substituted isoxazoles. nih.govnih.govresearchgate.netresearchgate.net The rapid heating and efficient energy transfer in microwave reactors can accelerate reactions that would otherwise require prolonged heating under conventional conditions. For example, the synthesis of 3-substituted bis-isoxazole ethers has been efficiently achieved under microwave irradiation in a catalyst-free system. nih.gov
Photochemical reactions provide another avenue for the synthesis of isoxazoles and benzo[c]isoxazoles under mild conditions. nih.govnih.gov The photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones demonstrates the utility of light-induced reactions in constructing the benzo[c]isoxazole core. nih.gov Similarly, the photochemical rearrangement of isoxazoles can lead to the formation of other heterocyclic systems, showcasing the transformative power of photochemistry in this field. nih.gov
| Method | Starting Materials | Conditions | Product | Yield (%) | Reference |
| Microwave-assisted | Chalcones, Hydroxylamine hydrochloride | Ethanol, 210 W, 10-15 min | 5-(Substituted phenyl)-3-phenylisoxazoles | 67-82 | researchgate.net |
| Microwave-assisted | 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | THF/H₂O, NaHCO₃ | 3-Substituted bis-isoxazole ethers | 31-92 | nih.gov |
| Photochemical | 2-Azidobenzoic acids | Ethanol, Base, hv | 2,1-Benzisoxazole-3(1H)-ones | up to 40 | nih.gov |
| Photochemical | Trisubstituted isoxazoles | MeCN, hv (medium-pressure Hg-lamp) | Ketenimines | up to 57 | nih.gov |
Table 5: Examples of Microwave-Assisted and Photochemical Synthesis of Isoxazole and Benzo[c]isoxazole Analogues
Aqueous Media Reaction Conditions for Improved Selectivity and Yield
The use of water as a solvent in organic synthesis represents a significant step towards greener chemistry. For the synthesis of isoxazole derivatives, aqueous media can offer distinct advantages, including enhanced reaction rates, improved selectivity, and simplified work-up procedures, often eliminating the need for catalysts. nih.govnih.gov
A notable catalyst-free approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water to produce 5-arylisoxazole derivatives. nih.gov This method is lauded for its mild reaction conditions and high yields. nih.gov A proposed mechanism for this type of reaction involves the initial formation of an intermediate via nucleophilic attack, which then undergoes intramolecular cyclization and dehydration to yield the final isoxazole product. chim.it Research has also demonstrated the one-pot synthesis of benzisoxazole-4,7-diols in an aqueous medium where both nitrile oxides and 1,4-benzoquinones are generated in situ. beilstein-journals.org These findings underscore the potential for developing efficient, environmentally benign syntheses for complex scaffolds like this compound in aqueous systems.
Organic Photoredox Catalysis in Isoxazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of a wide array of chemical bonds under remarkably mild conditions. beilstein-journals.orgyoutube.comyoutube.com This strategy avoids the high temperatures and harsh reagents often associated with traditional methods. youtube.com The fundamental principle involves a photocatalyst, typically an organic dye or a transition metal complex, which, upon absorbing visible light, enters an excited state and facilitates single-electron transfer (SET) processes with organic substrates. psu.edunih.gov
In the context of isoxazole synthesis, photoredox catalysis has been successfully applied to the [3+2] cycloaddition of oxaziridines with alkynes to form 4-isoxazolines, which are precursors to isoxazoles. rsc.org This method is celebrated for being a greener and more atom-economical reaction. rsc.org The development of novel organic photoredox catalysts, such as pyrimidopteridines, continues to expand the scope of these reactions. nih.gov The application of photoredox catalysis can be conceptualized for the synthesis of this compound, potentially enabling new pathways for its construction or functionalization under gentle, light-driven conditions.
Directed Fluorination Strategies for Isoxazole Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorination a critical strategy in medicinal chemistry. worktribe.comwikipedia.orgorganic-chemistry.org The benzisoxazole scaffold itself is considered a "privileged structure" in drug discovery, appearing in various therapeutic agents. beilstein-journals.orgwikipedia.orgorganic-chemistry.org Therefore, developing methods for the precise fluorination of isoxazole and benzisoxazole cores is of significant interest.
Direct Electrophilic Fluorination Methodologies
Direct electrophilic fluorination is one of the most straightforward methods for introducing fluorine into a molecule. mpg.de This involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. nih.gov Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, have become the agents of choice due to their stability, safety, and effectiveness. mpg.denih.gov
The direct fluorination of the isoxazole ring has been achieved using Selectfluor®, sometimes assisted by microwave irradiation to reduce reaction times. mpg.de However, the reaction can be challenging, and in some cases, attempted fluorinations have been unsuccessful, highlighting the nuanced reactivity of the isoxazole core. mpg.de Furthermore, for certain substituted isoxazoles, treatment with an electrophilic fluorinating agent can lead to a ring-opening fluorination reaction instead of simple substitution. researchgate.net The success of direct fluorination of a specific target like this compound would depend heavily on the substrate's electronic properties and the precise reaction conditions employed.
A study on phenylacetic acid derivatives showed that the reaction outcome using Selectfluor® can be switched between a decarboxylative fluorination in the presence of water and a direct C-H fluorination under non-aqueous conditions. worktribe.com This solvent-dependent selectivity offers a powerful tool for controlling fluorination pathways. worktribe.comorganic-chemistry.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Class |
|---|---|---|
| N-fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent |
| N-fluorobenzenesulfonimide | NFSI | N-F Reagent |
| 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent |
Cyclization Reactions Employing Fluorinated Precursors
An alternative to direct fluorination is the construction of the isoxazole ring from precursors that already contain the fluorine atom. This approach can offer better control over the position of fluorination. One such method involves the cyclization of 2-(2-nitrophenyl)acetonitriles to form 2,1-benzisoxazoles, promoted by triflic acid (TfOH) in a solvent-free system. researchgate.net This reaction is notable for being extremely rapid, often completing instantly at room temperature. researchgate.net
Another established strategy is the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes. nih.govacs.orgscilit.com This method provides a direct route to functionalized benzisoxazoles under mild conditions, where a fluoride anion source can be used to generate both reactive intermediates simultaneously. nih.govscilit.com By using a fluorinated aryne precursor, this method could be adapted to synthesize fluorinated benzisoxazoles directly. nih.gov
Development of Tandem and Cascade Reaction Sequences for Enhanced Synthetic Efficiency
Tandem and cascade reactions, in which multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. A novel cascade reaction has been reported that involves an isoxazole to benzisoxazole rearrangement, affording complex and highly functionalized polycyclic structures with high stereoselectivity.
Copper-catalyzed domino reactions have also been developed for the synthesis of complex molecules containing the benzisoxazole core. For instance, a three-component reaction of o-bromoacetophenones, aldehydes, and sodium azide can produce 2,1-benzoisoxazole-containing 1,2,3-triazoles. This process involves a sequence of Aldol condensation, oxidative cyclization, azidation, and denitrogenative cyclization. Such intricate and efficient reaction sequences are at the forefront of modern synthetic chemistry, enabling the rapid construction of valuable molecular architectures.
Academic Investigations into Process Intensification and Scalability of Synthetic Routes (General Research Interest)
Bridging the gap between laboratory-scale synthesis and industrial production is a key focus of chemical research. For valuable scaffolds like benzisoxazole, there is a clear interest in developing scalable and efficient synthetic routes. nih.gov Traditional multi-step syntheses can be inconvenient for producing large quantities or diverse libraries for screening. nih.gov
Modern approaches aim to overcome these limitations. For example, a triflic acid-promoted decyanative cyclization for synthesizing 2,1-benzisoxazoles is noted for its scalability. researchgate.net Similarly, the [3+2] cycloaddition of nitrile oxides and arynes has been utilized in the solution-phase synthesis of a diverse library of benzisoxazoles, demonstrating its utility for generating multiple analogues efficiently. The development of continuous-flow systems, sometimes coupled with microwave irradiation, is another area of active investigation aimed at intensifying chemical processes for isoxazole synthesis. While specific scalability studies for this compound are not prominent, the general trend towards more robust, efficient, and scalable methodologies in isoxazole chemistry indicates a strong academic and industrial drive in this direction.
Chemical Reactivity and Transformations of 4 Fluoro 3 Methylbenzo C Isoxazole and Its Derivatives
Ring-Opening and Isomeric Rearrangement Pathways
The isoxazole (B147169) ring, being a strained five-membered heterocycle, is susceptible to various ring-opening reactions, leading to a diverse array of molecular architectures. These transformations are often initiated by thermal, photochemical, or chemical means, and the regiochemical outcome is dictated by the substitution pattern on the heterocyclic core.
Generation of Benzoisoxazolines and Other Heterocyclic Systems
While specific studies on 4-fluoro-3-methylbenzo[c]isoxazole are limited, the general reactivity of benzoisoxazoles suggests that they can be precursors to benzoisoxazolines through reduction. For instance, catalytic hydrogenation or treatment with reducing agents can selectively reduce the N-O bond, yielding the corresponding benzoisoxazoline. The presence of the fluorine atom at the 4-position may influence the rate and conditions of this reduction.
Furthermore, the cleavage of the N-O bond in benzoisoxazoles can lead to the formation of other heterocyclic systems. Under reductive conditions, this can result in the formation of 2-amino-3-hydroxy-fluorotoluene derivatives, which can then be cyclized to form various other heterocycles.
Mechanistic Elucidation of Ring Scission Processes
The ring scission of isoxazoles typically proceeds through the cleavage of the weak N-O bond. This can be initiated by various stimuli, including heat, light, or interaction with acids, bases, or metals. For substituted benzo[c]isoxazoles, the initial ring-opening can generate a reactive intermediate, such as a vinyl nitrene or a diradical species. The subsequent reaction pathway of this intermediate is highly dependent on the reaction conditions and the nature of the substituents. The electron-withdrawing fluorine atom in this compound is expected to influence the stability of these intermediates and thus direct the course of the rearrangement.
Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System
The aromatic benzene (B151609) ring of the this compound system is susceptible to electrophilic substitution reactions. The directing effects of the fused isoxazole ring, the fluorine atom, and the methyl group will govern the regioselectivity of these reactions. The isoxazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack. However, the interplay of the activating methyl group and the deactivating but ortho-, para-directing fluorine atom will determine the precise location of substitution.
Nucleophilic aromatic substitution (SNA_r_) on the benzene ring is also a possibility, particularly at positions activated by the electron-withdrawing isoxazole ring and the fluorine atom. The fluorine atom itself could potentially be displaced by a strong nucleophile, although such reactions often require harsh conditions.
Advanced Functionalization Strategies
Modern synthetic methodologies offer powerful tools for the late-stage functionalization of heterocyclic compounds, enabling the rapid diversification of core structures.
Site-Selective C-H Functionalization
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex molecules. For this compound, transition-metal-catalyzed C-H activation could potentially be directed to several positions. The methyl group at position 3 and the C-H bonds on the benzene ring are all potential sites for functionalization. The choice of catalyst and directing group would be crucial in achieving site-selectivity. For example, a directing group could be installed on the molecule to guide a metal catalyst to a specific C-H bond, allowing for the introduction of new functional groups.
Cross-Coupling Reactions for Peripheral Diversification
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for the synthesis of complex molecules. To utilize these reactions, this compound would first need to be halogenated at a specific position on the benzene ring. This halogenated derivative could then be coupled with a variety of partners (boronic acids, alkenes, alkynes, etc.) to introduce diverse substituents. The electronic nature of the this compound core would influence the efficiency and scope of these coupling reactions.
Derivatization and Functional Group Interconversion at Substituent Positions
The modification of substituents on the benzo[c]isoxazole core is a key strategy for creating a diverse range of derivatives with tailored properties. This includes reactions at both the heterocyclic and benzenoid rings.
The introduction of alkyl and aryl groups at specific positions of the benzo[c]isoxazole nucleus can significantly influence its chemical and biological properties. While direct C-H alkylation or arylation of this compound is not extensively documented, analogous reactions on related heterocyclic systems offer insights into potential synthetic pathways.
Furthermore, the lithiation of related heterocycles followed by quenching with electrophiles is a common strategy for introducing substituents. nih.gov For 3-methylbenzo[c]isoxazole (B3052426) derivatives, lithiation could potentially occur at the methyl group or at a position on the benzene ring, depending on the reaction conditions and the directing effects of the substituents.
Table 1: Potential Regioselective Functionalization Strategies
| Reaction Type | Potential Reagents | Expected Outcome | Analogous System Reference |
| C-H Arylation | Aryl halides, Pd catalyst | Arylation of the benzene ring | Palladium-catalyzed C-H/C-H cross-coupling of benzothiazoles rsc.org |
| Lithiation-Alkylation | n-BuLi, Alkyl halide | Alkylation at the methyl group or benzene ring | Lithiation and electrophilic substitution of dimethyl triazones nih.gov |
The methyl group at the 3-position and the fluorine atom at the 4-position of the title compound, as well as other exocyclic groups that could be introduced, are amenable to a variety of synthetic transformations.
Research on fluoroalkyl-substituted isoxazoles has demonstrated the feasibility of various side-chain modifications. nih.gov For example, a hydroxymethyl group can be introduced and subsequently converted to other functional groups. nih.gov While not directly on the benzo[c]isoxazole core, these transformations on the isoxazole ring are highly relevant. For this compound, the methyl group could potentially undergo oxidation to an aldehyde or carboxylic acid, or be halogenated to provide a handle for further nucleophilic substitution reactions.
The fluorine atom itself can also participate in or influence reactions. In some fluorinated heterocyclic systems, the C-F bond can be cleaved and replaced by other functional groups, particularly in electrophilic aromatic substitution-type reactions. nih.govresearchgate.net
Table 2: Potential Side-Chain Transformations
| Starting Group | Reagents and Conditions | Product Functional Group | Reference for Analogy |
| -CH₃ | KMnO₄ or other oxidizing agents | -COOH | Standard organic transformations |
| -CH₃ | NBS, light/heat | -CH₂Br | Radical halogenation |
| -CH₂OH | PCC, CH₂Cl₂ | -CHO | Oxidation of alcohols nih.gov |
| -CHO | DAST | -CHF₂ | Deoxofluorination nih.gov |
Reactivity Profile in Cycloaddition Reactions (e.g., Diels-Alder) and Aromaticity Perturbations
The benzo[c]isoxazole system possesses a unique electronic structure that influences its participation in cycloaddition reactions. The fusion of the benzene and isoxazole rings leads to a perturbation of the aromaticity of the benzene ring, making the heterocyclic part a potential diene in Diels-Alder reactions. nih.gov
The reactivity of oxazoles as electron-deficient dienes in Diels-Alder reactions is well-established, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid. nih.govscilit.comresearchgate.net This suggests that benzo[c]isoxazoles, including the 4-fluoro-3-methyl derivative, could undergo [4+2] cycloaddition reactions with electron-rich dienophiles. The fluorine substituent, being electron-withdrawing, would further enhance the electron-deficient nature of the diene system, potentially increasing its reactivity in normal-electron-demand Diels-Alder reactions. mdpi.com
Conversely, the isoxazole ring can also be synthesized via [3+2] cycloaddition reactions of nitrile oxides with alkynes or alkenes. rsc.org This approach is a powerful method for constructing the core heterocyclic scaffold with various substituents.
The aromaticity of the benzo[c]isoxazole ring system is a key factor governing its reactivity. The system has a 10π electron ring system, but with low stability due to cross-conjugation and disruption of the benzene ring's aromaticity. nih.gov The presence of a fluorine atom at the 4-position would further modulate the electronic properties and aromaticity, likely making the molecule more susceptible to certain types of chemical transformations. mdpi.com
Table 3: Potential Cycloaddition Reactivity
| Reaction Type | Reactant | Expected Product | Reference for Analogy |
| Diels-Alder (Diene) | Electron-rich alkene | Adduct across the isoxazole ring | Diels-Alder reaction of oxazoles nih.govscilit.comresearchgate.net |
| [3+2] Cycloaddition (for synthesis) | Nitrile oxide and alkyne | Substituted benzo[c]isoxazole | Synthesis of isoxazoles rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
Application of 1D and 2D NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)
For a molecule like 4-Fluoro-3-methylbenzo[c]isoxazole, a suite of 2D NMR experiments is essential for confirming its constitution. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring, helping to establish their relative positions (H-5, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for assembling the molecular skeleton by identifying couplings between protons and carbons over two to three bonds (²JCH, ³JCH). Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons to the C3 and C3a carbons, confirming the position of the methyl group on the isoxazole (B147169) ring.
Correlations from the aromatic protons (H-5, H-6, H-7) to neighboring carbons, which, in conjunction with COSY data, allows for the complete assignment of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A potential NOESY correlation might be observed between the methyl protons and the H-4 proton (if present, though in this case it is a fluorine atom) or H-5, depending on the molecule's preferred conformation, providing valuable stereochemical information.
Analysis of Chemical Shifts for Electronic and Stereochemical Insights
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. mdpi.com In this compound, the electronegative fluorine atom and the electron-withdrawing nature of the isoxazole ring significantly influence these shifts. nih.govbeilstein-journals.org
¹³C NMR: The carbon atom directly bonded to the fluorine (C-4) is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of fluorine. Furthermore, this signal would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of other carbons in the benzene ring are also modulated by the fluorine substituent. mdpi.com
¹H NMR: The aromatic protons will exhibit shifts and coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring. The fluorine atom at position 4 will introduce additional coupling (H-F coupling) to the nearby protons, particularly H-5, which can further aid in spectral assignment.
Based on analyses of similar substituted benzisoxazoles and fluorinated aromatic compounds, the following table presents the expected NMR data. niscair.res.inrsc.orgresearchgate.net
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Expected HMBC Correlations |
| CH₃ | ~2.4 | ~11 | C3, C3a |
| C3 | - | ~160 | CH₃ protons |
| C3a | - | ~150 | CH₃ protons, H5 |
| C4 | - | ~158 (d, ¹JCF ≈ 250 Hz) | H5 |
| H5 | ~7.3-7.5 | ~115 (d, ²JCF ≈ 20 Hz) | C3a, C4, C6, C7 |
| H6 | ~7.1-7.3 | ~125 | C4, C5, C7a |
| H7 | ~7.5-7.7 | ~120 (d, ³JCF ≈ 8 Hz) | C5, C6, C7a |
| C7a | - | ~122 | H6, H7 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis in Research Contexts
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound and investigating its fragmentation behavior under ionization.
For this compound (C₈H₆FNO), HRMS would confirm the molecular formula by measuring the mass of the molecular ion ([M+H]⁺ or M⁺·) with high accuracy (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass. The exact mass is calculated to be 151.0433 g/mol .
Analysis of the fragmentation pathways provides structural verification. Under electron impact (EI) or collision-induced dissociation (CID), benzisoxazoles typically undergo characteristic fragmentation. researchgate.netclockss.org A plausible fragmentation pathway for this compound would involve:
Initial N-O bond cleavage: This is a common starting point for isoxazole ring fragmentation, leading to a diradical or zwitterionic intermediate.
Loss of CO: Following ring opening, elimination of a stable carbon monoxide molecule is a frequent event in heterocyclic fragmentation.
Loss of HCN or methyl radical (·CH₃): Subsequent fragmentation could involve the loss of a hydrogen cyanide molecule or the methyl radical.
Formation of a fluorinated benzyne or related species: Cleavage of the heterocyclic portion can lead to characteristic aromatic fragment ions. nih.govorientjchem.org
The presence and precise mass of these fragments in the mass spectrum allow for the confident identification of the benzisoxazole core and its substituents. nm-aist.ac.tz
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
For this compound, key vibrational modes would be used for characterization: esisresearch.orgresearchgate.net
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1250-1100 cm⁻¹ region, is characteristic of the aryl-fluorine bond. ias.ac.inscilit.com
Aromatic C=C Stretching: Multiple bands in the 1610-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
C=N Stretching: The stretching of the carbon-nitrogen double bond within the isoxazole ring is expected to appear in the 1650-1550 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring appear as strong bands in the 900-700 cm⁻¹ region, and their positions are diagnostic of the substitution pattern.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |
| C=N Stretch (isoxazole) | 1650 - 1550 | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |
| C-H Bending (methyl) | 1460 - 1370 | Medium |
| C-F Stretch | 1250 - 1100 | Strong |
| Aromatic C-H Bending | 900 - 700 | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interaction Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density in the solid state to determine precise atomic positions. mdpi.com This technique would yield exact bond lengths, bond angles, and torsion angles for this compound, confirming the planarity of the bicyclic benzo[c]isoxazole system. researchgate.net
Beyond the individual molecular structure, this analysis reveals how molecules pack in a crystal lattice, governed by supramolecular interactions. rsc.org For this compound, potential interactions include:
π-π Stacking: The planar aromatic rings could stack on top of one another, an important interaction for stabilizing the crystal structure.
Fluorine-involved interactions: Interactions involving the fluorine atom, beyond conventional hydrogen bonding, can also influence the solid-state architecture. chemrxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system. chemicalbook.com The spectrum is expected to show distinct absorption maxima (λ_max) in the ultraviolet region. nist.govresearchgate.net The fusion of the benzene and isoxazole rings creates an extended chromophore, and the positions of the absorption bands are sensitive to the substitution pattern. researchgate.net Analysis of the UV-Vis spectrum provides insight into the electronic structure and extent of conjugation within the molecule.
Theoretical and Computational Investigations of 4 Fluoro 3 Methylbenzo C Isoxazole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
There is no published research available to detail the quantum chemical calculations for 4-Fluoro-3-methylbenzo[c]isoxazole.
Geometry Optimization and Conformational Landscape Analysis
Specific data on the optimized molecular geometry, bond lengths, bond angles, and conformational landscape of this compound are not documented in the surveyed literature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Band Gap, Electrostatic Potential Mapping)
Calculations detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant energy gap, and molecular electrostatic potential (MEP) maps for this specific compound have not been publicly reported.
Reactivity Prediction and Frontier Molecular Orbital (FMO) Theory
An analysis of the compound's reactivity based on Frontier Molecular Orbital (FMO) theory is contingent on the HOMO-LUMO data, which is currently unavailable.
Mechanistic Studies through Advanced Computational Modeling
No mechanistic studies employing advanced computational modeling for this compound have been found in the scientific literature.
Transition State Characterization and Reaction Pathway Elucidation
Information regarding the characterization of transition states and the elucidation of reaction pathways involving this compound is not available.
Solvent Effects and Continuum Solvation Models (e.g., CPCM)
Studies on the influence of different solvents on the properties of this compound using models such as the Conductor-like Polarizable Continuum Model (CPCM) have not been reported.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules like this compound. While direct MD studies on this specific compound are not readily found, the principles and findings from simulations of related isoxazole (B147169) and benzoxazole (B165842) derivatives are highly informative.
MD simulations are employed to evaluate the stability of ligand-protein complexes by monitoring their behavior over time, typically on the nanosecond scale. nih.gov For instance, in studies of isoxazole derivatives as potential enzyme inhibitors, MD simulations have been used to assess the dynamic behavior of both the ligand-bound and unbound protein, providing insights into the stability of key binding interactions. nih.gov These simulations can reveal how the molecule explores different conformations and the stability of its interactions with surrounding molecules, such as solvent or a biological receptor.
In a typical MD simulation study of a heterocyclic compound, the system's stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the ligand is securely bound. Furthermore, the analysis of root-mean-square fluctuation (RMSF) can pinpoint which parts of the protein and ligand are more flexible or rigid.
For a molecule like this compound, MD simulations could elucidate the rotational freedom around the methyl group and the influence of the fluorine atom on the planarity and flexibility of the bicyclic system. These simulations are also instrumental in understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for predicting how the compound will behave in a condensed phase or within a biological environment. For example, studies on benzoxazole derivatives have highlighted that steric, electrostatic, and hydrogen bond interactions are the primary forces driving inhibitor-receptor binding. rsc.org
Ligand-Protein Interaction Studies (Molecular Docking, excluding clinical efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a fundamental tool in drug design for predicting how a small molecule like this compound might interact with a protein target at the atomic level.
Molecular docking studies on various isoxazole and benzo[d]isoxazole derivatives have successfully predicted their binding affinities and modes of interaction with a range of biological targets. nih.govsphinxsai.comnih.gov These studies typically involve docking a library of compounds into the active site of a target protein to identify the most promising candidates. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity.
For example, in a study of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives, molecular docking was used to predict their binding to COX-2 and thromboxane, two enzymes involved in inflammation. sphinxsai.com The results showed that the derivatives had favorable docking scores, indicating good potential for anti-inflammatory activity. sphinxsai.com One derivative, 2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide, exhibited a high docking score of -13.257 kcal/mol with thromboxane. sphinxsai.com Another compound, 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, showed the highest docking score of -12.793 kcal/mol with COX-2. sphinxsai.com
Similarly, docking studies of isoxazole derivatives against the carbonic anhydrase enzyme have been used to rank compounds based on their binding energy within the active site, with the results showing good correlation with in vitro inhibition assays. researchgate.net These computational predictions of binding free energies can help prioritize compounds for synthesis and biological testing. rsc.org
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein. The results would predict the most likely binding pose and provide an estimated binding affinity, which could then be used to guide further investigation.
Beyond predicting binding affinity, molecular docking and related computational techniques are crucial for identifying key interaction hotspots—specific residues or regions within a protein's binding site that are critical for ligand recognition and binding. In studies of benzoxazole derivatives targeting VEGFR-2, molecular docking and MD simulations identified key amino acid residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 as being important for stabilizing the inhibitors in the binding pocket. rsc.org
Pharmacophore mapping is a related technique that abstracts the essential steric and electronic features necessary for a molecule to interact with a specific target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used to screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to bind to the target.
For the benzo[c]isoxazole scaffold, a pharmacophore model could be developed based on the known interactions of its analogs. This would involve identifying the common chemical features that contribute to binding and their spatial relationships. For instance, a pharmacophore model for a series of thiadiazole derivatives identified eight hydrophobic areas, two hydrogen bond acceptor features, and a single hydrogen bond donor feature as being important for interaction with the c-Met receptor. nih.gov Such a model for benzo[c]isoxazole derivatives would be an invaluable tool for designing new compounds with potentially improved affinity and selectivity for a given target.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights of Benzo C Isoxazole Derivatives
General Perspective on Benzo[c]isoxazole as a Privileged Scaffold in Biological Research
The benzo[c]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding properties and its presence in a wide array of biologically active compounds. nih.govresearchgate.net This heterocyclic system is a key pharmacophore, forming the molecular backbone for ligands that can interact with a range of biological targets with high potency and selectivity. nih.govresearchgate.net The significance of this scaffold is underscored by its incorporation into FDA-approved drugs, including the antiepileptic zonisamide and the antipsychotics risperidone and paliperidone. researchgate.net
The broad spectrum of pharmacological activities associated with benzo[c]isoxazole derivatives has spurred extensive research. researchgate.net These compounds have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antipsychotic, and acetylcholinesterase (AChE) inhibitory agents. nih.govresearchgate.netnih.gov The chemical versatility of the benzo[c]isoxazole ring system allows for modifications that can fine-tune a compound's physicochemical properties, such as lipophilicity, polarity, and aqueous solubility, thereby influencing its mechanism of action and therapeutic potential. nih.gov Its ability to serve as a bioisosteric replacement for other functionalities, such as the benzoyl group in certain N-benzylpiperidine inhibitors, further highlights its utility in drug design. nih.govnih.gov The frequent appearance of this scaffold in high-throughput screening hits confirms its importance as a foundational structure for the development of novel therapeutic agents. nih.govresearchgate.net
Stereoelectronic Impact of Fluorine and Methyl Substitution on Molecular Interactions
The strategic incorporation of fluorine atoms and methyl groups into drug candidates is a common practice in medicinal chemistry to modulate their biological activity. Fluorine, with its small size and high electronegativity, can significantly alter a molecule's properties. nih.govnih.gov It can act as a bioisostere for hydrogen atoms or hydroxyl groups, influencing factors like metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net Fluorine's ability to form hydrogen bonds and its impact on the acidity or basicity of nearby functional groups can lead to profound changes in molecular interactions with biological targets. researchgate.net For instance, the substitution of a hydroxyl group with fluorine is particularly interesting because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can be both a donor and an acceptor. nih.gov
The introduction of fluorine can also induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a receptor or enzyme active site. soci.org The trifluoromethyl group, in particular, is a privileged structural motif known to enhance the metabolic stability of drugs. researchgate.net
Investigations into Molecular Mechanisms of Action (e.g., Enzyme Kinetics, Binding Assays, Cellular Pathway Modulation without clinical outcomes)
Understanding the molecular mechanism of action is essential for the rational design of new drugs. For benzo[c]isoxazole derivatives, various in vitro methods have been employed to elucidate how they exert their biological effects.
Binding assays are fundamental in determining the affinity of a compound for its target. For example, the binding affinity of novel benzoxazole (B165842) derivatives for melatonin receptors was determined using 2-[¹²⁵I]-iodomelatonin as a radioligand, which led to the identification of potent agonists. nih.gov Similarly, the affinity of potential antipsychotic compounds for dopamine and serotonin receptors has been quantified through competitive binding assays. nih.gov
Enzyme kinetics studies provide insight into how a compound inhibits an enzyme. For instance, some n-excessive azaheterocycles, including 1,2-benzisoxazole, have been shown to exhibit mixed inhibition kinetics against rabbit liver aldehyde oxidase. tandfonline.com This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com
Cellular assays can reveal how a compound modulates cellular pathways. One study on isoxazole (B147169) derivatives of benzothiazole amines found that a promising compound induced G2/M cell cycle arrest in a colon cancer cell line. semanticscholar.org This was associated with a significant increase in p53 levels, an alteration in the balance of Bcl-2 and Bax mitochondrial proteins, and subsequent apoptosis through caspase activation. semanticscholar.org This indicates that the compound may act as a small-molecule activator of the p53 pathway. semanticscholar.org
Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Benzo[c]isoxazole derivatives have been identified as potential protein kinase inhibitors. chemicalbook.com The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. nih.gov
For example, small-molecule benzisoxazole derivatives have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many signaling proteins involved in tumor growth. nih.gov Crystallographic studies revealed that these compounds bind within the ATP binding pocket of Hsp90, interacting with key residues such as Asp93. nih.gov
Another target for benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis. nih.gov Inhibition of VEGFR-2 blocks the downstream signal transduction pathway, ultimately inhibiting the formation of new blood vessels that tumors need to grow. nih.gov The table below shows the VEGFR-2 inhibitory activity and anticancer potential of selected benzoxazole derivatives.
| Compound | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) against HepG2 | Antiproliferative IC₅₀ (µM) against MCF-7 |
| 12d | 125.12 | 23.61 | 44.09 |
| 12f | 197.35 | 36.96 | 22.54 |
| 12i | 158.49 | 27.30 | 27.99 |
| 12l | 97.38 | 10.50 | 15.21 |
| 13a | 101.53 | 11.4 | 14.2 |
| Data from a study on benzoxazole derivatives as VEGFR-2 inhibitors. semanticscholar.org |
These studies demonstrate that benzo[c]isoxazole-based compounds can act as potent inhibitors of protein kinases through competitive binding at the ATP-binding site, leading to the modulation of critical cellular pathways involved in cell proliferation and survival.
Acetylcholinesterase Inhibition Mechanisms
Derivatives of the isoxazole scaffold have been identified as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system whose inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov The mechanism of inhibition often involves the interaction of the isoxazole derivative with the active site of the AChE enzyme.
Kinetic studies on some oxadiazole derivatives, which share heterocyclic similarities, indicate that these compounds can bind to an allosteric site on the AChE enzyme, thereby decreasing its efficiency. nih.gov In silico docking analyses have further elucidated these interactions, showing that compounds can bind to both the anionic subsite and the Per-Arnt-Sim (PAS) domain of AChE. These interactions are stabilized by various non-covalent forces, including π–π stacking and hydrogen bonding. nih.gov
Research into pyrrolo-isoxazole benzoic acid derivatives has demonstrated potent AChE inhibitory activity, with some compounds showing greater efficacy than the standard drug, donepezil. nih.gov The most potent of these compounds were also evaluated for their ability to ameliorate scopolamine-induced amnesia in animal models, suggesting a tangible therapeutic potential stemming from their AChE inhibition. nih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of Select Pyrrolo-isoxazole Derivatives
| Compound | IC₅₀ (nM) vs. AChE |
|---|---|
| 7h | 19.1 ± 1.9 |
| 7i | 18.2 ± 1.6 |
| 8h | 17.8 ± 1.7 |
| 8i | 17.5 ± 1.5 |
| Donepezil (Standard) | 21.5 ± 3.2 |
This table presents the in vitro acetylcholinesterase (AChE) inhibitory activity for selected pyrrolo-isoxazole benzoic acid derivatives, with IC₅₀ values indicating the concentration required for 50% inhibition. Data sourced from in vitro studies on rat brain homogenate. nih.gov
Type II Topoisomerase Inhibition Studies
Type II topoisomerases are essential enzymes that manage DNA topology, making them critical targets for anticancer drugs. nih.gov Certain isoxazole derivatives have shown promise as inhibitors of these enzymes. For instance, a novel series of isoxazole derivatives was synthesized and evaluated for antitumor activity, with one compound, designated 25a, exhibiting promising inhibitory activity against topoisomerase IIβ. nih.gov
Mechanistic studies suggest that these inhibitors can function as non-intercalating agents. For example, studies on benzothiazole derivatives, which are structurally related, showed that the most effective compound did not act as a DNA intercalator or a topoisomerase poison. Instead, it was found to be a DNA minor groove-binding agent that interacts directly with the DNA topoisomerase IIα enzyme. researchgate.net This binding action interrupts the enzyme's ability to bind to DNA, thereby inhibiting its function. researchgate.net Molecular docking studies of other heterocyclic compounds have also shown that they can bind effectively to the active sites of human DNA topoisomerase II alpha and beta, forming hydrogen bonds and exhibiting good binding affinity. nih.gov
Monoamine Oxidase Inhibition Mechanisms
Monoamine oxidases (MAO) are enzymes that metabolize monoamine neurotransmitters, and their inhibition is a key strategy in treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. nih.gov Benzo[c]isoxazole derivatives are among the compounds studied for MAO inhibition.
Studies on 2,1-benzisoxazole (anthranil) derivatives have shown them to be specific and potent inhibitors of MAO-B. nih.gov The most potent compounds in this series exhibited IC₅₀ values in the nanomolar range for MAO-B. nih.gov Zonisamide, a 1,2-benzisoxazole derivative, is a known competitive and reversible inhibitor of human MAO-B. nih.gov X-ray crystallography has revealed that zonisamide binds to the substrate cavity of the enzyme. nih.gov
Similarly, other related heterocyclic compounds like 4-(2-methyloxazol-4-yl)benzenesulfonamide have been identified as selective MAO-B inhibitors. mdpi.comresearchgate.net Molecular docking experiments indicate that the inhibitor is confined to the substrate cavity and does not extend into the entrance cavity, with the sulfonamide group binding and interacting with residues in this active site. mdpi.comresearchgate.net This specific binding accounts for their inhibitory action.
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Select Benzisoxazole and Oxazole Derivatives
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|
| 2,1-benzisoxazole 7a | > 100 | 0.017 |
| 2,1-benzisoxazole 7b | > 100 | 0.098 |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 |
This table shows the concentration of the compound required to inhibit 50% of the activity (IC₅₀) of human MAO-A and MAO-B enzymes. Data highlights the selectivity of these compounds for MAO-B. nih.govresearchgate.net
Anti-tubercular Activity Mechanisms
The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of new anti-tubercular agents. mdpi.com Isoxazole derivatives have been identified as a promising class of compounds targeting this pathogen.
One key mechanism of action is the inhibition of enzymes crucial for mycobacterial survival. FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in Mtb, is a validated drug target. nih.gov An isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), was found to specifically inhibit MtbFadD32 and MtbFadD28 activity. nih.gov Transcriptomic analysis of Mtb treated with M1 revealed the regulation of critical genes involved in cell wall synthesis, leading to conditions unfavorable for bacterial survival. nih.gov This compound was also shown to reduce Mtb survival in infected macrophages. nih.gov
Another potential target is β-ketoacyl ACP synthase I (KasA). Computational studies involving a fluoro-substituted triazole thiol compound showed that its inhibitory mechanism involves forming hydrogen bonds with catalytic histidine residues in the enzyme's active site. nih.govscilit.com This interaction blocks the access of fatty-acid substrates to the active site, thereby inhibiting cell wall synthesis. nih.govscilit.com
Mechanistic Studies of Antimicrobial Activity
The isoxazole scaffold is a core component of many compounds with broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netarcjournals.org The antimicrobial potential of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.
One of the proposed mechanisms of action for certain antimicrobial agents is the inhibition of bacterial cell division. nih.gov While not specific to benzo[c]isoxazole, studies on related quinolinium derivatives suggest that they can target proteins involved in the bacterial divisome, such as the filamentous temperature sensitive protein Z (FtsZ). nih.gov This protein is essential for bacterial survival and is highly conserved among pathogens, making it an attractive target. nih.gov
The structure-activity relationship of these compounds is critical to their efficacy. For example, in a series of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, specific substitutions were found to enhance inhibitory activity against a range of bacterial and fungal strains. nih.gov The presence of different functional groups on the isoxazole core can significantly modulate the antimicrobial potency. researchgate.net
Antioxidant Activity Mechanisms
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Isoxazole derivatives have been investigated for their potential to act as antioxidant agents. mdpi.com The primary mechanism of antioxidant activity involves the scavenging of free radicals. nih.gov
A common in vitro method to assess this activity is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this assay, an antioxidant compound donates an electron to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow. nih.gov Several fluorophenyl-isoxazole-carboxamide derivatives have demonstrated high potency in this assay, with IC₅₀ values significantly lower than the standard antioxidant, Trolox. nih.gov
Theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the antioxidant mechanisms. frontiersin.org These studies suggest that antioxidant activity can occur through mechanisms like hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). frontiersin.org The presence of electron-donating groups on the phenyl rings of these derivatives can enhance their effectiveness. frontiersin.org Furthermore, in vivo studies have confirmed the antioxidant potential of select isoxazole derivatives, showing a significant increase in total antioxidant capacity (TAC) in animal models. nih.gov
Principles of Rational Ligand Design Based on Benzo[c]isoxazole Scaffolds
The benzo[c]isoxazole scaffold serves as a versatile template for rational ligand design, allowing for systematic structural modifications to optimize potency and selectivity for various biological targets. The design principles are often guided by structure-activity relationship (SAR) studies and computational modeling.
For instance, in the design of antitumor agents targeting EGFR-TK, docking studies are employed to ensure the designed molecule fits precisely into the active site of the target protein. nih.gov Lipinski's rule of five and Veber's standards are often analyzed to predict the oral bioavailability of the designed compounds. nih.gov
In the development of MAO inhibitors, the focus is on achieving isoform selectivity, particularly for MAO-B in the context of Parkinson's disease. nih.gov SAR studies have shown that specific substitutions on the benzisoxazole ring system can dramatically influence both potency and selectivity. Molecular docking helps to visualize how different functional groups interact with the amino acid residues in the enzyme's active site, guiding the design of more effective inhibitors. mdpi.comresearchgate.net
Similarly, for anti-tubercular agents, identifying a suitable molecular target is the first step. nih.govscilit.com Once a target like KasA is identified, molecular dynamics simulations and binding free energy calculations can be used to compare the binding of designed ligands with known inhibitors. nih.govscilit.com This computational approach helps in understanding the inhibitory mechanism, such as the formation of key hydrogen bonds with catalytic residues, and guides the synthesis of derivatives with improved activity. nih.govscilit.com
Emerging Applications and Future Research Directions
Applications in Advanced Material Science
The exploration of novel organic molecules as building blocks for advanced materials is a rapidly advancing field. The electronic characteristics of 4-Fluoro-3-methylbenzo[c]isoxazole make it a candidate for incorporation into new functional materials.
The benzo[c]isoxazole ring system is inherently electron-deficient. The introduction of a fluorine atom at the 4-position significantly enhances this characteristic. Fluorine is the most electronegative element, and its presence on the aromatic ring induces a strong electron-withdrawing effect through negative induction (-I effect). nih.gov This property is critical for the design of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In such devices, materials with strong electron-withdrawing capabilities are essential for creating efficient electron-transport layers (ETLs) or as acceptor components in the active layer of solar cells. The ability of a molecule to accept electrons is fundamental to charge separation and transport. Research into other fluorinated heterocyclic systems has demonstrated their potential in creating materials with high electron affinity and thermal stability. rsc.org For instance, fluorinated benzoic acid derivatives, which are precursors to heterocycles like this compound, are utilized in the synthesis of semiconducting polymers. ossila.com Therefore, the this compound scaffold is a promising candidate for integration into larger conjugated systems, where it could serve as a key electron-accepting unit to tune the electronic and optical properties of the final material.
Role as Ligands in Catalysis and Coordination Chemistry
Heterocyclic compounds containing nitrogen and oxygen atoms are well-established as effective ligands for a variety of metal ions, forming stable coordination complexes that can function as catalysts. The this compound molecule possesses potential coordination sites at the nitrogen and oxygen atoms of the isoxazole (B147169) ring.
Studies on the closely related benzoxazole (B165842) scaffold have shown that its derivatives can form stable complexes with various transition metals, including Zn(II), Cu(II), and Ni(II). nih.gov These metal complexes have demonstrated enhanced biological activity compared to the ligands alone, highlighting the synergistic effect of metal coordination. nih.gov It is plausible that this compound could act as a bidentate or monodentate ligand, coordinating to a metal center to create novel catalysts. The electronic properties of the ligand, modulated by the fluoro and methyl groups, could influence the stability, reactivity, and catalytic efficiency of the resulting metal complex. Future research may focus on synthesizing and characterizing such complexes and evaluating their performance in catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.
| Potential Metal Ion | Plausible Coordination Mode | Potential Application Area |
| Zinc (II) | Bidentate (N, O) | Lewis acid catalysis, antimicrobial agents |
| Copper (II) | Bidentate (N, O) | Oxidation catalysis, antibacterial materials |
| Nickel (II) | Bidentate (N, O) | Cross-coupling reactions |
| Palladium (II) | Monodentate (N) or Bidentate | C-H activation, cross-coupling catalysis |
| Rhodium (I)/Iridium (I) | Monodentate (N) | Asymmetric hydrogenation |
This table presents hypothetical applications based on the known coordination chemistry of similar heterocyclic scaffolds. nih.gov
Utility as Probes in Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes. A successful probe requires specific structural features that allow it to interact with a biological target and a reporting element for detection. The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to bind to a variety of biological targets, including enzymes like Hsp90. nih.gov
The this compound structure is well-suited for development into a chemical probe. The fluorine atom offers a unique handle for analysis. Due to its relatively small size, fluorine can often substitute for a hydrogen atom without significantly altering the molecule's ability to bind to a protein receptor. nih.gov Crucially, the presence of the ¹⁹F isotope allows for detection using fluorine-19 nuclear magnetic resonance (¹⁹F-NMR) spectroscopy. This technique is a powerful method for studying protein-ligand interactions, as it can provide information on binding events and conformational changes without the need for a bulky fluorescent tag. The methyl group at the 3-position provides a convenient site for further chemical modification, allowing for the attachment of linker groups or other functionalities to refine targeting or reporting capabilities.
Future Prospects for Chemical Space Exploration and Scaffold Diversification in Academic Research
The this compound core represents a valuable starting point for scaffold diversification and the exploration of new chemical space. nih.gov As a "privileged scaffold," the benzisoxazole ring system has a proven track record of biological relevance. nih.gov Future academic research is likely to focus on systematically modifying the structure to generate libraries of novel compounds.
Key strategies for diversification include:
Substitution Pattern Modification: Introducing different functional groups at other available positions on the benzene (B151609) ring to modulate electronic properties, solubility, and binding interactions.
Modification of the 3-Position: Replacing the methyl group with a wide range of other alkyl or aryl groups, or functional handles, to explore structure-activity relationships (SAR).
Ring-Opening and Rearrangement Reactions: Utilizing the inherent reactivity of the isoxazole ring to synthesize completely different heterocyclic systems, thereby expanding the structural diversity accessible from a common starting material.
Computational tools for scaffold analysis can guide this exploration, helping researchers to design new molecules with desired properties and to navigate the vastness of chemical space more efficiently. nih.gov Such diversification efforts are fundamental to academic research, driving the discovery of new molecular entities with potential applications in medicine, agrochemicals, and materials science.
| Research Area | Focus | Potential Outcome |
| Material Science | Synthesis of conjugated polymers incorporating the benzoisoxazole unit. | New organic semiconductors with tailored electron-accepting properties. |
| Catalysis | Development of chiral ligands for asymmetric metal catalysis. | Efficient and selective catalysts for producing enantiomerically pure compounds. |
| Chemical Biology | Design of ¹⁹F-NMR probes for studying enzyme kinetics or drug binding. | Novel tools for drug discovery and understanding biological pathways. |
| Medicinal Chemistry | Exploration of SAR by diversifying substituents on the scaffold. | Identification of new lead compounds for therapeutic targets. |
Q & A
Basic Research Questions
Q. What are the common metal-free synthetic routes for preparing 4-Fluoro-3-methylbenzo[c]isoxazole derivatives?
- Methodological Answer : Metal-free synthesis often employs cyclocondensation reactions. For example, aromatic aldehydes react with nitroacetic esters in the presence of amines under reflux conditions to form isoxazole cores. A typical procedure involves refluxing substituted benzaldehyde with amino-triazole intermediates in ethanol and glacial acetic acid, followed by solvent evaporation and crystallization . Another approach uses dibenzoylmethanes reacting with nitrile oxides via 1,3-dipolar cycloaddition to generate isoxazoline intermediates, which undergo subsequent N–O bond cleavage and isomerization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Structural elucidation relies on:
- IR spectroscopy : Identifies ester C=O (1730–1710 cm⁻¹), vinyl C=C (1648–1621 cm⁻¹), and ester C-O-C (1293–1201 cm⁻¹) stretching .
- ¹H/¹³C-NMR : The isoxazole C4-H proton appears as a singlet at δ 6.55–6.90 ppm. ¹³C-NMR reveals isoxazole ring carbons at δC-4 (99.73 ppm), δC-5 (156.57 ppm), and δC-3 (160.26 ppm) .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 286 molecular ion peak) confirm the azirine intermediate pathway during dissociation .
Q. What biological activities have been reported for isoxazole derivatives, and how do they relate to this compound?
- Methodological Answer : Isoxazole derivatives exhibit broad bioactivity, including:
- Anticancer : Fluorinated derivatives inhibit HSP90 and tubulin polymerization, as shown in SAR studies using HeLa, MCF-7, and HepG2 cell lines .
- Anti-inflammatory : 3-phenyl-5-furan isoxazole derivatives reduce COX-2 activity via in vitro assays (e.g., carrageenan-induced paw edema) .
- Antimicrobial : Substituents like 4-fluorophenyl enhance antibacterial activity in disk diffusion assays .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the antioxidant properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-donating capacity. For example, lower HOMO-LUMO gaps in 3,4-disubstituted isoxazoles correlate with higher radical scavenging activity in DPPH and ABTS assays. Optimized geometries also reveal intramolecular hydrogen bonding stabilizing antioxidant conformers .
Q. What are the key findings from recent SAR studies regarding the anticancer activity of fluorinated isoxazole derivatives?
- Methodological Answer :
- Fluorine positioning : 4-Fluoro substitution on the phenyl ring enhances cytotoxicity by increasing lipophilicity and target binding (e.g., HSP90 inhibition) .
- Methyl groups : 3-Methyl substitution improves metabolic stability, as shown in pharmacokinetic studies using LC-MS .
- Hybrid scaffolds : Coupling isoxazole with quinoline or podophyllotoxin moieties increases apoptosis induction (e.g., caspase-3/7 activation assays) .
Q. What experimental approaches are used to analyze the photodissociation pathways of isoxazole derivatives under specific conditions?
- Methodological Answer : Photodissociation is studied via:
- Laser-induced fluorescence (LIF) : Tracks radical intermediates (e.g., CN or CH fragments) in gas-phase reactions .
- Time-resolved mass spectrometry : Identifies branching ratios between direct (C–N bond cleavage) and indirect (ring-opening via conical intersections) pathways .
- Computational simulations : CASSCF calculations map low-energy conical intersections critical for non-adiabatic transitions .
Q. How do substituents like fluorine influence the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?
- Methodological Answer : Fluorine enhances electrophilicity, increasing affinity for enzyme active sites. For instance, 4-fluorophenyl-isoxazole derivatives show 2–3× stronger inhibition of glutathione reductase (GR) compared to non-fluorinated analogs, as measured by IC₅₀ values in spectrophotometric assays using NADPH oxidation .
Data Contradictions and Resolution
- Synthetic yields : reports 65% yield for a triazole intermediate, while notes variable yields (45–75%) depending on nitrile oxide stability. Resolution involves optimizing reaction conditions (e.g., solvent polarity, temperature) .
- Biological activity : Some studies report anti-inflammatory activity via COX-2 inhibition , while others highlight cytotoxicity via HSP90 disruption . These differences arise from substituent-dependent target selectivity, necessitating tailored functionalization for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
